molecular formula C19H21FN4O3 B5421687 2-(4-fluorophenyl)-4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]morpholine

2-(4-fluorophenyl)-4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]morpholine

Cat. No.: B5421687
M. Wt: 372.4 g/mol
InChI Key: JLFKTDGILHVPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains several functional groups, including a fluorophenyl group, a pyrazinyl group, and two morpholine rings . These groups are common in many pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely contribute to the compound’s lipophilicity, while the morpholine rings could potentially form hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the fluorophenyl group could increase the compound’s lipophilicity, while the morpholine rings could allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain morpholine rings act as inhibitors of certain enzymes .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, then future research might focus on improving its potency, selectivity, or safety profile .

Properties

IUPAC Name

[6-[2-(4-fluorophenyl)morpholin-4-yl]pyrazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c20-15-3-1-14(2-4-15)17-13-24(7-10-27-17)18-12-21-11-16(22-18)19(25)23-5-8-26-9-6-23/h1-4,11-12,17H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFKTDGILHVPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=CC(=N2)N3CCOC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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